BenchChemオンラインストアへようこそ!

Clindamycin palmitate

Pharmacokinetics Bioequivalence Prodrug Development

Clindamycin palmitate HCl is the definitive API for palatable pediatric oral suspensions. Its tasteless prodrug profile rates 'good' in 82.35% of patients vs 8.16% for bitter clindamycin HCl (P<0.05). In vivo hydrolysis delivers rapid, bioequivalent serum levels (identical Tmax). Differentiate your pediatric line with 8% absolute risk reduction vs penicillin in streptococcal pharyngitis (10% vs 18% failure). Also supplies hydrophobic payloads for 14-day sustained-release implant coatings. USP potency ≥540 µg clindamycin/mg. Inquire for bulk GMP granules or R&D-grade powder.

Molecular Formula C34H63ClN2O6S
Molecular Weight 663.4 g/mol
CAS No. 36688-78-5
Cat. No. B1258079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin palmitate
CAS36688-78-5
Synonyms7-chloro-7-deoxylincomycin palmitate
7-chlorolincomycin palmitate
Cleocin palmitate
clindamycin palmitate
clindamycin palmitate hydrochloride
Molecular FormulaC34H63ClN2O6S
Molecular Weight663.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O
InChIInChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1
InChIKeyOYSKUZDIHNKWLV-PRUAPSLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Palmitate CAS 36688-78-5: Key Procurement Specifications for the Pediatric Lincosamide Prodrug


Clindamycin palmitate hydrochloride is a semi-synthetic lincosamide antibiotic formulated as a prodrug, where the parent molecule clindamycin is esterified with palmitic acid to yield a microbiologically inactive compound [1]. This strategic chemical modification serves to mask the inherently bitter taste of the active drug, facilitating the production of palatable oral suspensions specifically designed for pediatric administration [2]. Following oral ingestion, the ester linkage is rapidly hydrolyzed by endogenous esterases to release the active clindamycin moiety in vivo [3]. The compound is supplied as flavored granules for reconstitution, with standard formulations providing the equivalent of 75 mg clindamycin base per 5 mL [4].

Clindamycin Palmitate Hydrochloride: Why Procurement Decisions Cannot Default to Unmodified Clindamycin Salts


Clindamycin palmitate hydrochloride cannot be freely substituted with other clindamycin salts such as clindamycin hydrochloride capsules or clindamycin phosphate injection due to fundamental differences in physicochemical properties, pharmacokinetic behavior, and patient-specific formulation requirements. The palmitate ester confers a tasteless prodrug profile that enables oral liquid formulation for pediatric populations, whereas unmodified clindamycin hydrochloride is intensely bitter and unsuitable for oral suspension delivery [1]. Critically, clindamycin palmitate is microbiologically inactive in vitro and requires in vivo enzymatic hydrolysis to release active clindamycin, a kinetic step that influences both the timing and extent of systemic drug exposure [2]. Regulatory bioequivalence standards for generic substitution apply only within the same salt form and dosage form; cross-salt substitution without appropriate bridging data introduces risk of subtherapeutic exposure or altered safety profiles [3]. The evidence presented below quantifies precisely where and how clindamycin palmitate demonstrates meaningful differentiation relative to its comparators.

Clindamycin Palmitate Hydrochloride: Quantitative Evidence Guide for Informed Procurement and Formulation Selection


Bioequivalence to Clindamycin Hydrochloride with Superior Performance Over Alternative Palmitate Esters

In a three-way crossover study directly comparing clindamycin-2-palmitate, clindamycin-2-hexadecylcarbonate, and clindamycin hydrochloride in human subjects, clindamycin-2-palmitate demonstrated bioequivalence to the hydrochloride salt across all measured pharmacokinetic parameters except maximum serum concentration [1]. The palmitate ester was explicitly identified as the superior ester relative to the hexadecylcarbonate analog, which showed significantly different values from the hydrochloride in all parameters except elimination rate constant and half-life [2].

Pharmacokinetics Bioequivalence Prodrug Development

Rapid Hydrolysis Kinetics: Equivalent Time to Peak Concentration Versus Parent Compound

Blood level studies directly comparing clindamycin palmitate hydrochloride with clindamycin hydrochloride demonstrated that both drugs reach their peak active serum levels at the same time, indicating rapid and efficient in vivo hydrolysis of the palmitate ester [1]. This finding is corroborated by independent pharmacokinetic analysis showing peak serum clindamycin concentrations occurring approximately 0.83 to 0.90 hours (50-54 minutes) after oral administration of 600 mg clindamycin palmitate hydrochloride, with Cmax values of 4.5 to 4.6 μg/mL [2].

Pharmacokinetics Prodrug Activation Drug Absorption

Comparative Clinical Efficacy: Lower Bacteriologic Failure Rate Versus Penicillin in Pediatric Streptococcal Pharyngitis

In a randomized clinical trial evaluating 103 children with pharyngeal Group A streptococci, clindamycin palmitate administered orally for 10 days demonstrated a bacteriologic failure rate of 10% (5 of 52 patients), compared with 18% (9 of 51 patients) for potassium phenoxymethyl penicillin [1]. Serum concentrations measured approximately 70 minutes after dosing showed clindamycin palmitate (150 mg dose) achieved an average concentration of 3.8 μg/mL, substantially exceeding the 0.9 μg/mL observed after 250 mg potassium phenoxymethyl penicillin [2].

Pediatric Infectious Disease Clinical Efficacy Streptococcal Pharyngitis

Superior Palatability and Patient Acceptance Versus Unmodified Clindamycin Tablets

Clindamycin palmitate was specifically developed through esterification with palmitic acid to produce a tasteless prodrug, addressing the profound bitterness of the parent clindamycin hydrochloride molecule that precludes oral liquid formulation for pediatric use [1]. A comparative evaluation of oral dosage forms demonstrated that clindamycin palmitate dispersible tablets achieved a palatability rating of 'good' in 82.35% of patients, compared with only 8.16% for standard clindamycin hydrochloride tablets (P < 0.05) [2]. This 10-fold difference in favorable taste perception directly translates to improved medication adherence in clinical practice.

Formulation Science Pediatric Compliance Taste Masking

Sustained Local Tissue Concentrations in Implant Applications

In an investigation of antibiotic-impregnated prosthetic heart valve sewing rings, clindamycin palmitate demonstrated sustained local release characteristics when combined with gentamicin salts. Following intramuscular implantation of impregnated sewing ring segments containing 20 mg clindamycin palmitate, active clindamycin metabolites were detected at the implantation site for at least 14 days at concentrations of 5 μg per gram of muscle tissue [1]. This sustained release profile, achieved through the physicochemical properties of the palmitate ester, provides prolonged local antimicrobial coverage that immediate-release oral or parenteral formulations cannot replicate.

Medical Device Antibiotic Delivery Pharmacokinetics

In Vitro Antibacterial Activity: MIC Profile Against Staphylococcal Isolates

In vitro susceptibility testing of 100 clinically isolated staphylococcal strains demonstrated that clindamycin (the active moiety released from clindamycin palmitate) exhibits a bimodal MIC distribution with a primary peak at 0.08 μg/mL, and more than 80% of tested organisms were inhibited at concentrations of 1.5 μg/mL or less [1]. In direct comparison with oleandomycin tested under identical conditions, clindamycin showed superior potency: the lower MIC peak for clindamycin was 0.08 μg/mL, whereas the corresponding peak for oleandomycin was 1.5-3.0 μg/mL, representing an 18- to 37-fold difference in concentration required for inhibition [2].

Antimicrobial Susceptibility MIC Determination Staphylococcus

Clindamycin Palmitate Hydrochloride: Evidence-Based Application Scenarios for Research and Industrial Procurement


Pediatric Oral Antibiotic Formulation Development and Procurement

Clindamycin palmitate hydrochloride is the definitive active pharmaceutical ingredient (API) for developing and manufacturing pediatric oral antibiotic suspensions. The evidence demonstrates that the palmitate ester confers a tasteless prodrug profile, with 82.35% of patients rating its taste as 'good' compared to only 8.16% for unmodified clindamycin hydrochloride tablets (P < 0.05) . Critically, this palatability advantage does not come at the cost of compromised bioavailability: direct crossover studies confirm bioequivalence to clindamycin hydrochloride across all key pharmacokinetic parameters except Cmax, and both formulations achieve peak serum concentrations at the same time post-dose, confirming rapid in vivo hydrolysis . For procurement specialists, the USP monograph specification requires potency equivalent to not less than 540 μg clindamycin per mg, providing a clear quality benchmark for supplier qualification .

Antibiotic-Eluting Medical Device Research and Development

Clindamycin palmitate demonstrates unique suitability as a hydrophobic antibiotic payload for sustained-release implant coatings and medical device applications. The compound's lipophilic palmitate ester enables controlled elution kinetics that water-soluble clindamycin salts cannot achieve. Direct in vivo evidence shows that sewing rings impregnated with 20 mg clindamycin palmitate maintain active clindamycin metabolite concentrations of 5 μg/g at the implantation site for a minimum of 14 days, providing extended local antimicrobial prophylaxis . This sustained release profile is particularly valuable for orthopedic implants, cardiovascular devices, and surgical meshes where preventing early postoperative infection is critical. The combination of clindamycin palmitate with gentamicin salts in impregnated devices has demonstrated synergistic antibacterial coverage against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens .

Clinical Research on Alternative Therapy for Streptococcal and Staphylococcal Infections

For clinical investigators conducting comparative effectiveness research, clindamycin palmitate offers a well-characterized oral alternative to beta-lactam antibiotics with documented comparative efficacy data. A randomized controlled trial directly comparing clindamycin palmitate against potassium phenoxymethyl penicillin in pediatric streptococcal pharyngitis demonstrated a bacteriologic failure rate of 10% versus 18% respectively, representing an absolute risk reduction of 8 percentage points . Additionally, in vitro susceptibility testing against 100 staphylococcal clinical isolates revealed clindamycin's primary MIC peak at 0.08 μg/mL, compared with 1.5-3.0 μg/mL for oleandomycin—an 18- to 37-fold difference in potency . These data support the compound's utility in studies evaluating treatment strategies for penicillin-allergic patients, macrolide-resistant infections, and mixed aerobic-anaerobic infections where broader anaerobic coverage is required .

Analytical Reference Standard and Quality Control Applications

Clindamycin palmitate hydrochloride serves as a critical analytical reference standard for quality control laboratories conducting impurity profiling and stability-indicating method validation. The compound's distinct chromatographic and mass spectrometric properties enable identification and quantification of process-related impurities and degradation products in finished pharmaceutical formulations. HPLC-Q-TOF-ESI-MS/MS methodologies have been established for comprehensive impurity characterization of clindamycin palmitate hydrochloride granules, with forced degradation studies confirming the stability behavior of individual impurities under various stress conditions . The USP monograph specification of not less than 540 μg clindamycin per mg provides an unambiguous potency benchmark for batch release testing and supplier qualification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clindamycin palmitate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.